Product packaging for 4-tert-butyl-3-chloroaniline hydrochloride(Cat. No.:CAS No. 878747-80-9)

4-tert-butyl-3-chloroaniline hydrochloride

Cat. No.: B6240913
CAS No.: 878747-80-9
M. Wt: 220.14 g/mol
InChI Key: RPIPFRDUKVEHPR-UHFFFAOYSA-N
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Description

4-tert-Butyl-3-chloroaniline hydrochloride is an organic compound with the molecular formula C 10 H 15 Cl 2 N and a molecular weight of 220.14 g/mol . It is the hydrochloride salt of 4-tert-butyl-3-chloroaniline (CAS 52756-36-2), which has a molecular formula of C 10 H 14 ClN . This compound features both a chloro substituent and a bulky tert-butyl group on the aniline ring, making it a valuable multi-functionalized intermediate in chemical synthesis. As a building block in research and development, this chemical is primarily used in organic synthesis and pharmaceutical research. Its specific substitution pattern makes it a candidate for creating more complex molecules, potentially for applications in material science and as a precursor in the synthesis of compounds with specific steric and electronic properties. The amine group, in its hydrochloride salt form, offers improved stability and handling for storage and transportation . Handling and Storage: To ensure long-term stability, it is recommended to store this compound in a dark place under an inert atmosphere at room temperature . As a standard laboratory safety practice, always refer to the Safety Data Sheet (SDS) before use. Notice: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

878747-80-9

Molecular Formula

C10H15Cl2N

Molecular Weight

220.14 g/mol

IUPAC Name

4-tert-butyl-3-chloroaniline;hydrochloride

InChI

InChI=1S/C10H14ClN.ClH/c1-10(2,3)8-5-4-7(12)6-9(8)11;/h4-6H,12H2,1-3H3;1H

InChI Key

RPIPFRDUKVEHPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)N)Cl.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 4 Tert Butyl 3 Chloroaniline Hydrochloride

Direct Synthesis Approaches and Reaction Optimization Studies

The direct synthesis of 4-tert-butyl-3-chloroaniline (B2823402) can be approached from two main retrosynthetic pathways: the chlorination of a tert-butylaniline precursor or the amination of a substituted chlorobenzene. Each route presents unique challenges and opportunities for optimization.

Chlorination Pathways of tert-butylaniline Derivatives

The direct chlorination of 4-tert-butylaniline (B146146) is a primary route for the synthesis of 4-tert-butyl-3-chloroaniline. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents on the aromatic ring: the amino group (-NH₂) and the tert-butyl group (-C(CH₃)₃). Both the amino and tert-butyl groups are activating and ortho-, para-directing. stackexchange.comsavemyexams.com In the case of 4-tert-butylaniline, the para position is blocked. Therefore, electrophilic substitution is directed to the positions ortho to the amino group, which are positions 3 and 5.

Due to the strong activating nature of the amino group, direct chlorination of aniline (B41778) can be challenging to control and may lead to over-chlorination or the formation of undesired isomers. nih.gov To mitigate these issues, the reactivity of the amino group is often modulated by conversion to an amide, such as an acetanilide. The N-acetyl group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled chlorination. The synthesis would proceed via the chlorination of N-acetyl-4-tert-butylaniline, followed by hydrolysis of the amide to yield the target aniline.

Common chlorinating agents for this transformation include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). The choice of solvent and reaction temperature is critical for optimizing the yield and regioselectivity.

Table 1: Comparison of Chlorinating Agents for Aromatic Compounds

Chlorinating AgentTypical ConditionsAdvantagesDisadvantages
Sulfuryl chloride (SO₂Cl₂)Inert solvent (e.g., dichloromethane, chloroform), often at room temperature or below.Readily available, effective for many substrates.Can be highly reactive, may require careful control of stoichiometry and temperature.
N-Chlorosuccinimide (NCS)Acetonitrile or chlorinated solvents, often requires a catalyst or initiator. nih.govMilder than SO₂Cl₂, can offer better selectivity.May require longer reaction times or higher temperatures.
Copper(II) chloride (CuCl₂)Ionic liquids or aqueous HCl, elevated temperatures. rsc.orgCan provide high para-selectivity in some cases.Requires specific solvent systems and may not be suitable for all substrates.

Amination Routes to Substituted Chlorobenzenes

An alternative strategy involves the formation of the carbon-nitrogen bond through the amination of a suitably substituted dichlorobenzene. The logical precursor for this approach would be 1,2-dichloro-4-tert-butylbenzene. The challenge in this pathway lies in achieving selective amination at the desired position (C-1).

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds and is well-suited for this transformation. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. youtube.com Ammonia (B1221849) or an ammonia equivalent can be used as the nitrogen source. wikipedia.org

The reaction would involve the coupling of 1,2-dichloro-4-tert-butylbenzene with an ammonia surrogate, followed by hydrolysis if necessary, to yield 4-tert-butyl-3-chloroaniline. Optimization of the catalyst system (palladium precursor and ligand) and reaction conditions (base, solvent, and temperature) is essential to achieve high yield and selectivity.

Protective Group Strategies in the Synthesis of 4-tert-butyl-3-chloroaniline Derivatives

The use of protecting groups is a fundamental strategy in organic synthesis to temporarily mask a reactive functional group, allowing for chemical transformations on other parts of the molecule. In the synthesis of 4-tert-butyl-3-chloroaniline, the protection of the amino group is often employed.

Application of N-Protection Methods (e.g., Boc Protection)

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. organic-chemistry.org The N-Boc protection of an amine is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. organic-chemistry.org

For the synthesis of 4-tert-butyl-3-chloroaniline, N-Boc protection could be applied to 4-tert-butylaniline prior to the chlorination step. This would yield N-Boc-4-tert-butylaniline. The bulky Boc-protecting group can also influence the regioselectivity of the subsequent chlorination reaction.

Table 2: Common Conditions for N-Boc Protection of Anilines

ReagentBaseSolventTemperatureReference
(Boc)₂OTriethylamine (TEA) or Diisopropylethylamine (DIPEA)Water/THF0 °C to room temperature prepchem.com
(Boc)₂ONone (solvent-free)NoneRoom temperature youtube.com
(Boc)₂OAmberlite-IR 120 (catalyst)Dichloromethane or solvent-freeRoom temperature youtube.com

Deprotection Methodologies and Regeneration of Amine Functionality

The final step in a synthesis employing a protecting group strategy is the deprotection to reveal the original functional group. The Boc group is readily cleaved under acidic conditions. nih.gov Treatment of the N-Boc protected aniline with a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), results in the formation of the corresponding amine salt.

To obtain 4-tert-butyl-3-chloroaniline hydrochloride directly, the deprotection of N-Boc-4-tert-butyl-3-chloroaniline can be carried out using a solution of hydrogen chloride in an organic solvent like dioxane or methanol. organicchemistrytutor.comatamanchemicals.com This one-step deprotection and salt formation is an efficient method to produce the final product. The mechanism involves protonation of the carbamate, followed by the loss of a tert-butyl cation and carbon dioxide to yield the free amine, which is then protonated by the excess acid to form the hydrochloride salt. libretexts.org

Catalytic Systems in the Preparation of Substituted Chloroanilines

Catalysis plays a crucial role in the synthesis of substituted chloroanilines, offering pathways with improved efficiency, selectivity, and milder reaction conditions. Both direct chlorination and amination routes can benefit from catalytic methods.

In the chlorination of anilines, zeolites and other solid acids have been explored as catalysts to enhance regioselectivity. nih.gov For instance, the use of tert-butyl hypochlorite (B82951) in the presence of HNa faujasite X has been shown to be an efficient system for the mono-chlorination of various aromatic substrates. nih.gov

In the context of amination, palladium-based catalysts are central to the Buchwald-Hartwig reaction. The catalyst system typically consists of a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, and a phosphine ligand. A wide array of phosphine ligands have been developed, with bulky and electron-rich ligands like tri-tert-butylphosphine (B79228) (tBu₃P) and various biarylphosphine ligands (e.g., XPhos, SPhos) demonstrating high activity for the amination of aryl chlorides. youtube.comtcichemicals.com The choice of catalyst and ligand is critical and is often substrate-dependent, requiring empirical screening for optimal performance.

Furthermore, the reduction of a nitro group to an amine is a key transformation in an alternative synthesis of chloroanilines. For example, the catalytic hydrogenation of 2-chloro-4-nitrotoluene (B140621) to 3-chloro-4-methylaniline (B146341) is a well-established industrial process. tcichemicals.com This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. tcichemicals.com Similar methodology could be applied to a 2-chloro-4-tert-butylnitrobenzene precursor.

Copper-Mediated Chlorination Reactions

Copper-catalyzed halogenation has emerged as a powerful tool for the C-H functionalization of aromatic compounds, offering an alternative to traditional methods that may require harsh conditions or pre-functionalized substrates. beilstein-journals.org Typically, these reactions involve a copper(II) salt, such as copper(II) chloride (CuCl₂), which acts as both a catalyst and the chlorine source. chemguide.co.uk

The direct chlorination of unprotected anilines using CuCl₂ has been reported, often yielding para-chlorinated products with high regioselectivity. chemguide.co.uk The mechanism is believed to involve the oxidation of the aniline by Cu(II), followed by the addition of a chloride ion. chemguide.co.uk However, the application of this method to the synthesis of 4-tert-butyl-3-chloroaniline is complicated by the directing effects of the substituents on the aniline ring.

The amino group (-NH₂) and the tert-butyl group are both ortho-, para-directing for electrophilic aromatic substitution. In the case of 4-tert-butylaniline, the para-position relative to the amino group is blocked by the bulky tert-butyl group. The positions ortho to the strongly activating amino group (C2 and C6) are the most electronically favored for electrophilic attack. Directing an incoming electrophile, such as a chloronium ion equivalent, to the C3 position (meta to the amino group) is electronically disfavored. Research on the copper-halide-mediated halogenation of 4-substituted anilines in ionic liquids has indicated that under those specific conditions, no chlorination products were detected, highlighting the challenge of overcoming the inherent regioselectivity. chemguide.co.uk

While copper catalysis is highly effective for many halogenations, its application for the direct, regioselective synthesis of 4-tert-butyl-3-chloroaniline from 4-tert-butylaniline appears to be an unestablished or inefficient route due to these directing group effects. Alternative strategies, such as the chlorination of a pre-functionalized precursor, would likely be required.

Table 1: General Conditions for Copper-Mediated Halogenation of Anilines

Catalyst/ReagentSubstrateKey ConditionsOutcomeReference
CuCl₂Aniline Analogues36% aq. HCl, O₂, HCl (gas), 60 °CPredominantly para-chlorination chemguide.co.uk
CuBr₂Aniline AnaloguesIonic Liquid, Room Temp.High regioselectivity for para-bromination chemguide.co.uk
Cu-Mn spinel oxidePhenols, IndolesN-halosuccinimide (NXS)Good to excellent yields and regioselectivity beilstein-journals.org

This table illustrates general findings for aniline halogenation and does not represent a direct synthesis of the title compound.

Green Chemistry Advancements in Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemguide.co.uk Key advancements in this area include the use of solvent-free conditions and microwave-assisted synthesis, which can lead to shorter reaction times, increased yields, and a lower environmental impact. chemicalbook.comyoutube.com

Solvent-Free Conditions

Conducting reactions without a solvent, or in a mechanochemical environment (ball milling), minimizes waste and can sometimes enhance reactivity. chemguide.co.uk For the synthesis of aniline derivatives, solvent-free methods have been employed successfully. For example, the synthesis of diimides has been achieved by milling a carboxylic anhydride (B1165640) with an aniline derivative, resulting in high yields in a short amount of time. While a specific solvent-free protocol for the synthesis of 4-tert-butyl-3-chloroaniline is not detailed in the available literature, this approach remains a viable green alternative to traditional solvent-heavy processes for analogous transformations.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular tool in organic synthesis for its ability to rapidly heat reactions, often leading to dramatic reductions in reaction time and improved yields. youtube.com This technique has been successfully applied to a wide range of reactions for synthesizing aniline derivatives and other heterocyclic compounds. chemicalbook.comyoutube.com For instance, the synthesis of quinazolines and quinazolinones from aniline precursors can be significantly accelerated using microwave heating compared to conventional methods. youtube.com

A novel microwave-assisted method for producing anilines from activated aryl halides has been reported, which proceeds without transition metals, ligands, or organic solvents, highlighting a significant step forward in green synthesis. Although a specific application to produce 4-tert-butyl-3-chloroaniline has not been documented, one could envision a microwave-assisted process, such as the reduction of a corresponding nitroaromatic precursor, which would align with green chemistry principles. The rapid and uniform heating provided by microwaves could enhance the efficiency of such a reduction.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

Reaction TypeConventional MethodMicrowave-Assisted MethodAdvantageReference
Triazole Synthesis10-18 hours60-120 secondsDrastic reduction in reaction time
Quinazoline SynthesisLengthy, high temp.2 minutesFaster, cleaner products, quantitative yields youtube.com
Acetamide SynthesisStandard refluxAccelerated, enhanced yieldsEco-friendly, rapid chemicalbook.com

This table provides comparative data for related compound classes to illustrate the potential of green chemistry techniques.

Chemical Reactivity and Mechanistic Investigations of 4 Tert Butyl 3 Chloroaniline Hydrochloride

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. In the case of 4-tert-butyl-3-chloroaniline (B2823402) hydrochloride, the reaction is influenced by the electronic properties of the chloro and tert-butyl substituents, as well as the protonation state of the amino group.

Role of Chloro- and tert-butyl Substituents on Reactivity Profiles

The chloro substituent, being an electron-withdrawing group through its inductive effect (-I), deactivates the aromatic ring towards electrophilic attack but activates it towards nucleophilic attack. However, its ability to stabilize the negative charge in the Meisenheimer intermediate through resonance (+R effect) is modest. The tert-butyl group, on the other hand, is an electron-donating group through its inductive effect (+I) and hyperconjugation, which generally deactivates the ring towards nucleophilic substitution.

The combined effect of these substituents on the reactivity of 4-tert-butyl-3-chloroaniline hydrochloride in SNAr reactions is a balance between the activating effect of the chlorine atom and the deactivating effect of the tert-butyl group. The position of these substituents relative to a potential leaving group is crucial. For a nucleophilic attack to occur, the ring must typically be activated by strongly electron-withdrawing groups, which are absent in this molecule. Therefore, SNAr reactions on the benzene (B151609) ring of 4-tert-butyl-3-chloroaniline itself are not expected to be facile unless a different, more activated leaving group is present.

Kinetic and Thermodynamic Aspects of Substitution Processes

For instance, studies on the reactions of substituted anilines with 1-chloro-2,4-dinitrobenzene (B32670) show that electron-donating groups on the aniline (B41778) increase the rate of reaction, while electron-withdrawing groups decrease it. This is reflected in the Hammett equation, where a negative ρ (rho) value is typically observed, indicating that the reaction is favored by electron donation from the nucleophile. researchgate.net The table below shows representative kinetic data for the reaction of para-substituted anilines with an activated substrate, illustrating the influence of substituents on the reaction rate.

Table 1: Representative Second-Order Rate Constants for the Reaction of para-Substituted Anilines with Phenyl 2,4,6-trinitrophenyl ether in Benzene

Substituent (X) on Aniline k (L mol-1 s-1)
OCH3 2.6 x 10-2
CH3 1.2 x 10-2
H 3.0 x 10-3
Cl 4.5 x 10-4

Data adapted from studies on analogous systems and are intended for illustrative purposes. researchgate.net

The thermodynamic parameters for SNAr reactions, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide further insight into the reaction mechanism. Negative activation enthalpies have been observed in some SNAr reactions of anilines, suggesting the presence of a pre-equilibrium step, which is consistent with the formation of a Meisenheimer intermediate. researchgate.net

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. The regioselectivity and rate of these reactions are dictated by the electronic and steric effects of the substituents already present on the ring.

Regioselectivity and Directing Effects of Substituents

In 4-tert-butyl-3-chloroaniline, the amino group is a powerful activating and ortho, para-directing group. The chloro substituent is deactivating but also ortho, para-directing. The tert-butyl group is a weak activating group and is also ortho, para-directing. The directing effects of these groups are summarized in the table below.

Table 2: Directing Effects of Substituents on the Aromatic Ring

Substituent Electronic Effect Directing Effect
-NH2 Activating (+R >> -I) Ortho, Para
-Cl Deactivating (-I > +R) Ortho, Para

The positions open for electrophilic attack are C2, C5, and C6. The powerful ortho, para-directing influence of the amino group will be the dominant factor. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the amino group, which are C5 and C2, respectively. The C6 position is sterically hindered by the adjacent bulky tert-butyl group. The chloro substituent at C3 will also direct incoming electrophiles to the C5 (ortho) and C2 (para) positions. The tert-butyl group at C4 directs to the C2 and C6 positions.

Considering the combined directing effects, the C2 and C5 positions are the most activated towards electrophilic attack. The bulky tert-butyl group at C4 is likely to sterically hinder attack at the C5 position to some extent, potentially favoring substitution at the C2 position.

Influence of Protonation State on Reactivity

The reactivity of 4-tert-butyl-3-chloroaniline in EAS is highly dependent on the pH of the reaction medium. In its hydrochloride salt form, the amino group is protonated to form the anilinium ion (-NH3+). The anilinium group is a strongly deactivating and meta-directing group due to its powerful electron-withdrawing inductive effect.

Diazotization and Coupling Reactions of this compound

Aromatic primary amines are important precursors for the synthesis of azo compounds through diazotization followed by a coupling reaction. slideshare.net

The diazotization of this compound involves treating the amine with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) at low temperatures. This converts the primary amino group into a diazonium salt. The general mechanism for diazotization involves the formation of the nitrosonium ion (NO+) as the active electrophile which then reacts with the amine. researchgate.net

The resulting diazonium salt, 4-tert-butyl-3-chlorobenzenediazonium chloride, is an electrophile and can undergo azo coupling reactions with electron-rich aromatic compounds such as phenols and other anilines. youtube.comyoutube.com The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring, typically at the para position to the activating group to minimize steric hindrance.

For example, coupling of the diazonium salt of 4-tert-butyl-3-chloroaniline with a phenol (B47542) would be expected to yield a hydroxyazo compound, a class of molecules often used as dyes and pigments. The conditions for the coupling reaction are typically controlled by pH to ensure the phenol is in its more reactive phenoxide form or the aniline coupling partner is in its free amine form. google.com

Oxidative Transformation Pathways

The oxidative degradation of chloroanilines, including 4-tert-butyl-3-chloroaniline, is a significant area of research, particularly in the context of environmental remediation.

The mechanism of aromatic chlorination generally involves the generation of an electrophilic chlorine species (Cl⁺ or a polarized Cl-Cl molecule) which then attacks the electron-rich benzene ring in an electrophilic aromatic substitution reaction. youtube.com Byproducts can include various polychlorinated anilines, and under harsher oxidative conditions, ring-opening products may form.

The degradation of chloroanilines can be initiated by highly reactive radical species, such as hydroxyl radicals (•OH), which are often generated in advanced oxidation processes (AOPs). researchgate.netmdpi.com These processes are used for the treatment of wastewater containing persistent organic pollutants. nih.gov

For a related compound, 4-chloroaniline (B138754), several radical-induced degradation pathways have been proposed. researchgate.net These can serve as a model for the degradation of 4-tert-butyl-3-chloroaniline.

Hydroxyl Radical Attack: The •OH radical can attack the aromatic ring. This can occur via:

Hydrogen abstraction: This leads to the formation of an aniline-radical, which can then undergo further reactions like dimerization. researchgate.net

Addition to the aromatic ring: This forms a hydroxycyclohexadienyl radical, which can then eliminate a chloride ion or undergo further oxidation. researchgate.netnih.gov

Reductive Dechlorination: Hydrogen radicals and hydrated electrons can initiate the removal of chlorine atoms from the aromatic ring. nih.gov

The degradation of 2-chloroaniline (B154045) by ionizing radiation, which generates radicals, showed that hydroxyl radicals lead to hydroxylation products, while hydrogen radicals and hydrated electrons result in reductive dechlorination. nih.gov The specific intermediates and final degradation products will depend on the reaction conditions, including pH and the specific AOP employed. Studies on 4-chloroaniline have identified intermediates such as 4-chlorophenol (B41353) and hydroquinone, eventually leading to ring cleavage and mineralization to CO₂, water, and inorganic ions. researchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

NMR spectroscopy is a powerful tool for delineating the precise arrangement of atoms in 4-tert-butyl-3-chloroaniline (B2823402) hydrochloride. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in the molecule can be determined.

Detailed Chemical Shift Analysis and Coupling Constants

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 4-tert-butyl-3-chloroaniline hydrochloride is anticipated to exhibit distinct signals corresponding to the aromatic protons and the tert-butyl group. The formation of the anilinium hydrochloride salt significantly influences the chemical shifts of the aromatic protons and the amine protons.

tert-Butyl Protons: A sharp singlet, integrating to nine protons, is expected for the magnetically equivalent methyl groups of the tert-butyl substituent. This signal would likely appear in the upfield region, around 1.3-1.5 ppm.

Aromatic Protons: The three protons on the benzene (B151609) ring will appear as distinct signals in the downfield region, typically between 7.0 and 7.8 ppm. Their specific chemical shifts and coupling patterns are dictated by the substitution pattern. The proton at C2 (ortho to the NH3+ group and meta to the tert-butyl group) would likely be a doublet. The proton at C5 (meta to both the NH3+ and chloro groups) would be a doublet of doublets. The proton at C6 (ortho to the NH3+ group and the tert-butyl group) would also be a doublet. The coupling constants (J-values) between adjacent protons would be in the typical range for aromatic systems (ortho coupling: 7-9 Hz, meta coupling: 2-3 Hz).

Ammonium (B1175870) Protons: The protons of the -NH3+ group are expected to produce a broad singlet, the chemical shift of which can be highly variable and dependent on the solvent and concentration. This broadening is due to quadrupolar relaxation and chemical exchange.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

tert-Butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon and another for the three equivalent methyl carbons.

Aromatic Carbons: Six distinct signals are anticipated for the aromatic carbons due to the lack of symmetry. The carbon bearing the NH3+ group (C1) would be shifted downfield. The carbon attached to the chlorine atom (C3) would also show a characteristic downfield shift. The carbon bearing the tert-butyl group (C4) and the remaining aromatic carbons (C2, C5, C6) will have chemical shifts influenced by the electronic effects of the substituents.

Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (Hz)
tert-Butyl (CH₃)~1.4s9H-
Aromatic (H-6)~7.5d1HJ ≈ 8
Aromatic (H-2)~7.3d1HJ ≈ 2
Aromatic (H-5)~7.1dd1HJ ≈ 8, 2
Ammonium (NH₃⁺)Variablebr s3H-
¹³C NMR Predicted Chemical Shift (ppm)
tert-Butyl (C(CH₃)₃)~35
tert-Butyl (C(CH₃)₃)~31
Aromatic (C-H)115-130
Aromatic (C-Cl)~135
Aromatic (C-NH₃⁺)~140
Aromatic (C-tert-Butyl)~150

Note: The predicted values are based on the analysis of similar compounds and are for illustrative purposes. Actual experimental values may vary.

Conformational Analysis via Advanced NMR Techniques

Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the through-space proximity of protons, helping to confirm the spatial arrangement of the substituents on the aromatic ring. Two-dimensional correlation spectroscopies like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable in definitively assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Identification of Functional Groups and Hydrogen Bonding Interactions

N-H Vibrations: In the free base, 4-tert-butyl-3-chloroaniline, the N-H stretching of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region. orgchemboulder.com Upon formation of the anilinium hydrochloride salt, these are replaced by the broader and more intense N-H stretching vibrations of the -NH3+ group, typically found in the 2800-3200 cm⁻¹ range. libretexts.org The N-H bending vibrations also shift to higher frequencies.

C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group will be observed just below 3000 cm⁻¹.

C-N and C-Cl Vibrations: The C-N stretching vibration in aromatic amines is typically strong and appears in the 1250-1335 cm⁻¹ region. orgchemboulder.com The C-Cl stretching vibration will be found in the fingerprint region, generally between 600 and 800 cm⁻¹.

Hydrogen Bonding: The broadness of the N-H stretching bands in the hydrochloride salt is indicative of strong hydrogen bonding between the anilinium protons and the chloride counter-ion.

Spectroscopic Signatures of Salt Formation

The most significant spectroscopic signature of salt formation is the appearance of the broad -NH3+ stretching absorption in the IR spectrum, replacing the sharper N-H stretches of the primary amine. libretexts.org Additionally, the N-H bending (scissoring) vibration, which occurs around 1600 cm⁻¹ in the primary amine, is shifted and may be accompanied by other deformation modes in the anilinium salt.

Characteristic IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
N-H Stretch (-NH₃⁺)2800-3200Strong, Broad
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch2850-2970Strong
Aromatic C=C Stretch1450-1600Medium-Strong
N-H Bend (-NH₃⁺)1500-1600Medium
C-N Stretch1250-1335Strong
C-Cl Stretch600-800Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (LC-MS, GC-MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. For a volatile compound like 4-tert-butyl-3-chloroaniline, both GC-MS and LC-MS could be employed. The analysis would typically be performed on the free base.

The molecular ion peak (M⁺) for the free base, 4-tert-butyl-3-chloroaniline, would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak would be observed, corresponding to the ³⁷Cl isotope.

The fragmentation of anilines often involves the loss of HCN. miamioh.edu For this specific molecule, a prominent fragmentation pathway would be the loss of a methyl group (CH₃) from the tert-butyl group to form a stable tertiary carbocation, resulting in a peak at [M-15]⁺. Another likely fragmentation is the loss of the entire tert-butyl group, leading to a peak at [M-57]⁺. The fragmentation pattern of chloroanilines can also involve the loss of the chlorine atom. nist.govnist.gov

Predicted Fragmentation Pattern for 4-tert-butyl-3-chloroaniline

m/zFragment Identity
[M]⁺ & [M+2]⁺Molecular ion
[M-15]⁺Loss of a methyl group
[M-57]⁺Loss of the tert-butyl group

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, the protonated molecule of the free base, [M+H]⁺, would be analyzed. The theoretical exact mass of the free base (C₁₀H₁₄ClN) is calculated based on the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁴N, ³⁵Cl). A hypothetical HRMS analysis would be expected to yield a measured mass that is extremely close to this calculated value, thereby confirming the elemental composition.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for 4-tert-butyl-3-chloroaniline

Parameter Expected Value
Molecular Formula C₁₀H₁₄ClN
Theoretical Exact Mass ([M+H]⁺) 199.0837
Measured Exact Mass ([M+H]⁺) Data not available

The presence of the chlorine atom would also be evident from the isotopic pattern in the mass spectrum. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1. This results in two distinct peaks in the mass spectrum separated by approximately 2 Da, with the peak corresponding to the ³⁵Cl isotope being about three times more intense than the peak for the ³⁷Cl isotope.

Tandem Mass Spectrometry for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a molecule by inducing its fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, the parent ion of interest (in this case, the protonated 4-tert-butyl-3-chloroaniline) is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.

While specific experimental MS/MS data for this compound is not available, the fragmentation pathways can be predicted based on the known fragmentation behavior of similar anilinic and alkyl-substituted aromatic compounds. Common fragmentation pathways for the protonated molecule would likely involve:

Loss of the tert-butyl group: A significant fragmentation pathway would be the cleavage of the bond between the aromatic ring and the tert-butyl group, resulting in the loss of a neutral isobutylene (B52900) molecule (C₄H₈) or a tert-butyl radical (•C₄H₉). This would lead to a prominent fragment ion.

Loss of HCl: The hydrochloride salt could potentially lose a molecule of hydrogen chloride.

Ring fragmentation: At higher collision energies, fragmentation of the aromatic ring itself could occur, leading to smaller fragment ions.

Understanding these fragmentation pathways is crucial for the structural confirmation of the compound and for distinguishing it from its isomers.

X-ray Diffraction Studies of Crystalline Forms

Determination of Crystal Structure and Lattice Parameters

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. A hypothetical X-ray diffraction study would involve growing a suitable single crystal of the compound and exposing it to a beam of X-rays. The resulting diffraction pattern would be analyzed to determine the unit cell dimensions (a, b, c, α, β, γ) and the space group of the crystal. This data would provide foundational information about the crystalline form of the compound. For related compounds, such as substituted anilines, monoclinic or orthorhombic crystal systems are common.

Table 2: Hypothetical Crystal Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

Intermolecular Interactions and Solid-State Packing

The data from an X-ray diffraction study would also reveal the nature of the intermolecular interactions that stabilize the crystal lattice. For this compound, these interactions would be expected to include:

Hydrogen Bonding: The anilinium group (-NH₃⁺) would act as a hydrogen bond donor, forming strong hydrogen bonds with the chloride counter-ion (Cl⁻). These interactions would be a dominant feature of the crystal packing.

π-π Stacking: Depending on the arrangement of the aromatic rings in the unit cell, π-π stacking interactions might also be present.

The collective effect of these intermolecular forces dictates the solid-state packing of the molecules, which in turn influences the physical properties of the compound, such as its melting point and solubility.

Strategic Applications of 4 Tert Butyl 3 Chloroaniline Hydrochloride As a Synthetic Intermediate

Role in the Synthesis of Heterocyclic Compounds

The aromatic amine functionality of 4-tert-butyl-3-chloroaniline (B2823402) is a key reactive site for the construction of various nitrogen-containing heterocyclic rings, which are core structures in many pharmaceuticals, agrochemicals, and materials.

Precursor for Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry. The Friedländer annulation is a classic and effective method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgnih.gov In this context, 4-tert-butyl-3-chloroaniline can be derivatized to introduce an ortho-carbonyl group, making it a suitable precursor for the Friedländer reaction.

The general mechanism involves an initial aldol condensation followed by a cyclizing dehydration. wikipedia.orgalfa-chemistry.com By reacting a suitably functionalized derivative of 4-tert-butyl-3-chloroaniline with a ketone or dicarbonyl compound, highly substituted quinolines can be synthesized. The tert-butyl and chloro substituents on the resulting quinoline ring offer steric bulk and an additional site for further chemical modification, respectively.

Table 1: Illustrative Friedländer Synthesis of a Quinoline Derivative

Reactant 1 Reactant 2 Product
2-amino-4-chloro-5-(tert-butyl)benzaldehyde Acetylacetone 7-chloro-6-(tert-butyl)-2,4-dimethylquinoline

Intermediate in the Formation of Thiocarbamide Derivatives

Thiocarbamides, or thioureas, are important intermediates in organic synthesis and are recognized for their diverse biological activities. Substituted anilines like 4-tert-butyl-3-chloroaniline (in its free base form) are common precursors for N-aryl thiocarbamides. The synthesis is typically achieved through the reaction of the aniline (B41778) with an appropriate isothiocyanate. This nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate is generally a high-yielding and straightforward reaction.

Alternatively, reaction with carbon disulfide in the presence of a base can generate a dithiocarbamate salt, which can be further treated to yield isothiocyanates or other derivatives. nih.gov Electron-deficient arylamines may require slightly elevated temperatures or longer reaction times to achieve complete conversion. nih.gov

Table 2: Synthesis of N-(4-tert-butyl-3-chlorophenyl) Thiocarbamides

Aniline Reactant Reagent Product
4-tert-butyl-3-chloroaniline Phenyl isothiocyanate 1-(4-tert-butyl-3-chlorophenyl)-3-phenylthiourea
4-tert-butyl-3-chloroaniline Methyl isothiocyanate 1-(4-tert-butyl-3-chlorophenyl)-3-methylthiourea

Synthesis of Azocalixarenes and Related Macrocycles

Azocalixarenes are macrocyclic compounds that integrate the host-guest capabilities of calixarenes with the chromophoric properties of azo dyes. They are synthesized via a diazo-coupling reaction. The process begins with the diazotization of an aromatic amine. 4-tert-butyl-3-chloroaniline hydrochloride is converted into its corresponding diazonium salt using a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium or an organic nitrite like tert-butyl nitrite. researchgate.net

This highly reactive diazonium salt is then immediately coupled with an electron-rich aromatic substrate, such as a p-tert-butylcalix organic-chemistry.orgarene. The electrophilic diazonium ion attacks the electron-rich phenol (B47542) ring of the calixarene, typically at a position para to a hydroxyl group, to form the azo linkage (-N=N-), resulting in the formation of a chromogenic azocalixarene. The substituents from the original aniline become part of the final macrocyclic structure.

Table 3: General Synthesis of an Azocalixarene

Step Reactants Intermediate/Product
1. Diazotization This compound, Sodium Nitrite, Hydrochloric Acid 4-tert-butyl-3-chlorobenzenediazonium chloride

Synthesis of Imidazolium Salts and N-Heterocyclic Carbene Precursors

Imidazolium salts are stable precursors to N-heterocyclic carbenes (NHCs), a class of organocatalysts and ligands for transition metals that have revolutionized catalysis. The synthesis of 1,3-diaryl-imidazolium salts typically begins with the condensation of two equivalents of an aniline with glyoxal to form a 1,4-diaryl-1,4-diazabutadiene (a diimine). google.comnih.gov

Following the formation of the N,N'-bis(4-tert-butyl-3-chlorophenyl)-1,4-diazabutadiene intermediate, cyclization is achieved by reacting it with a one-carbon electrophile. Common reagents for this step include paraformaldehyde and an acid source (like HCl in dioxane) or chloromethyl ethyl ether. google.comgoogle.com This reaction constructs the five-membered imidazolium ring, yielding the 1,3-bis(4-tert-butyl-3-chlorophenyl)imidazolium salt. The resulting salt can then be deprotonated with a strong base to generate the corresponding free N-heterocyclic carbene.

Table 4: Synthetic Route to a 1,3-Diaryl Imidazolium Salt

Step Reactants Intermediate/Product
1. Diimine Formation 4-tert-butyl-3-chloroaniline (2 eq.), Glyoxal (1 eq.) N,N'-bis(4-tert-butyl-3-chlorophenyl)-1,4-diazabutadiene

Building Block for Aryl-Substituted Molecules

Beyond heterocycles, the amine group of 4-tert-butyl-3-chloroaniline provides a reactive handle for attaching the substituted aryl ring to a variety of molecular scaffolds, most notably through amide bond formation.

Precursor for Substituted Benzamides and Related Amides

The formation of an amide bond is one of the most fundamental transformations in organic chemistry. 4-tert-butyl-3-chloroaniline serves as the amine component in the synthesis of N-(4-tert-butyl-3-chlorophenyl)-substituted amides. The most common method for this transformation is the acylation of the aniline with an acylating agent.

This can be achieved by reacting the free aniline base with a reactive carboxylic acid derivative, such as a benzoyl chloride, in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. researchgate.net Alternatively, direct coupling with a carboxylic acid can be accomplished using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive such as Hydroxybenzotriazole (HOBt).

Table 5: Synthesis of N-(4-tert-butyl-3-chlorophenyl)benzamides

Amine Reactant Acylating Agent Coupling Conditions Product
4-tert-butyl-3-chloroaniline Benzoyl chloride Pyridine, CH₂Cl₂ N-(4-tert-butyl-3-chlorophenyl)benzamide
4-tert-butyl-3-chloroaniline 4-Nitrobenzoyl chloride Triethylamine, THF N-(4-tert-butyl-3-chlorophenyl)-4-nitrobenzamide
4-tert-butyl-3-chloroaniline Acetic anhydride (B1165640) Base catalyst N-(4-tert-butyl-3-chlorophenyl)acetamide

Table of Compounds

Compound Name
1,3-bis(4-tert-butyl-3-chlorophenyl)imidazolium chloride
1-allyl-3-(4-tert-butyl-3-chlorophenyl)thiourea
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
1-(4-tert-butyl-3-chlorophenyl)-3-methylthiourea
1-(4-tert-butyl-3-chlorophenyl)-3-phenylthiourea
2-amino-4-chloro-5-(tert-butyl)benzaldehyde
4-tert-butyl-3-chlorobenzenediazonium chloride
4-tert-butyl-3-chloroaniline
This compound
Acetic anhydride
Acetylacetone
Allyl isothiocyanate
Benzoic acid
Benzoyl chloride
Carbon disulfide
Chloromethyl ethyl ether
Ethyl 7-chloro-6-(tert-butyl)-2-methylquinoline-3-carboxylate
Ethyl acetoacetate
Glyoxal
Hydroxybenzotriazole (HOBt)
Methyl isothiocyanate
N,N'-bis(4-tert-butyl-3-chlorophenyl)-1,4-diazabutadiene
N-(4-tert-butyl-3-chlorophenyl)acetamide
N-(4-tert-butyl-3-chlorophenyl)benzamide
N-(4-tert-butyl-3-chlorophenyl)-4-nitrobenzamide
p-tert-butylcalix organic-chemistry.orgarene
Paraformaldehyde
Phenyl isothiocyanate
Pyridine
Quinoline
Sodium nitrite
tert-butyl nitrite

Use in the Synthesis of Phthalonitrile Derivatives for Material Science

Phthalonitriles are critical precursors for the synthesis of phthalocyanines, a class of large, aromatic macrocycles with significant applications in material science due to their unique optical, thermal, and electronic properties. google.comnih.gov Substituted phthalonitriles are particularly important as they allow for the fine-tuning of these properties. This compound is a key reagent for creating amino-substituted phthalonitrile derivatives, which in turn are used to synthesize asymmetrical phthalocyanine compounds.

The synthesis typically involves the nucleophilic aromatic substitution (SNAr) reaction between the aniline and a phthalonitrile bearing a suitable leaving group, such as a nitro or halo substituent. For instance, 4-nitrophthalonitrile can react with anilines to generate phthalonitriles with electron-donating amino groups. google.com The amino group of 4-tert-butyl-3-chloroaniline acts as the nucleophile, displacing the nitro group on the phthalonitrile ring. The resulting product, an N-(dicyanophenyl)-4-tert-butyl-3-chloroaniline, can then undergo cyclotetramerization, often templated by a metal salt, to form a phthalocyanine. chemrxiv.org

The incorporation of the bulky and solubilizing 4-tert-butyl-3-chloroaniline moiety directly onto the phthalocyanine periphery enhances the solubility of the final macrocycle, preventing the aggregation that often plagues unsubstituted phthalocyanines and allowing for their application in solution-processable devices.

Phthalonitrile PrecursorAniline ReagentTypical Reaction ConditionsResulting IntermediateApplication
4-Nitrophthalonitrile4-tert-butyl-3-chloroanilineK₂CO₃, DMF, 50-80°C4-((4-(tert-butyl)-3-chlorophenyl)amino)phthalonitrilePrecursor for unsymmetrical, soluble phthalocyanines
3-Nitrophthalonitrile4-tert-butyl-3-chloroanilineK₂CO₃, DMF, 50-80°C3-((4-(tert-butyl)-3-chlorophenyl)amino)phthalonitrilePrecursor for isomeric mixture of phthalocyanines
4,5-Dichlorophthalonitrile4-tert-butyl-3-chloroanilineHigh Temperature, Base4-Chloro-5-((4-(tert-butyl)-3-chlorophenyl)amino)phthalonitrileIntermediate for highly functionalized phthalocyanines

Advanced Derivatization and Functionalization Studies

The chemical reactivity of the aniline moiety in 4-tert-butyl-3-chloroaniline makes it an excellent substrate for advanced derivatization and functionalization. These studies aim to build upon the core structure to access novel compounds with tailored properties for various chemical and pharmaceutical applications.

Introduction of Complex Side Chains

One of the most straightforward methods for derivatization is the reaction of the primary amine with electrophilic reagents to introduce complex side chains. A prominent example is the synthesis of substituted thiourea derivatives. gsconlinepress.com Thioureas are of significant interest due to their diverse biological activities and their utility as ligands in coordination chemistry. sphinxsai.com

The reaction proceeds via the nucleophilic addition of the aniline's amino group to an isothiocyanate. This condensation is typically high-yielding and allows for a vast array of structural diversity by simply varying the substituent on the isothiocyanate. mdpi.comorganic-chemistry.org The resulting N-(4-tert-butyl-3-chlorophenyl)-N'-substituted thioureas are complex molecules synthesized in a single, efficient step.

Isothiocyanate Reagent (R-NCS)Resulting Thiourea DerivativePotential Properties of Side Chain
Phenyl isothiocyanate1-(4-(tert-butyl)-3-chlorophenyl)-3-phenylthioureaAromatic interactions, rigidity
Benzyl isothiocyanate1-benzyl-3-(4-(tert-butyl)-3-chlorophenyl)thioureaIncreased flexibility, hydrophobic interactions
Allyl isothiocyanate1-allyl-3-(4-(tert-butyl)-3-chlorophenyl)thioureaAlkene functionality for further polymerization/modification
Ethyl isothiocyanate1-(4-(tert-butyl)-3-chlorophenyl)-3-ethylthioureaSimple alkyl chain, modifies solubility

Multi-component Reactions Involving the Aniline Moiety

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules in a single pot by combining three or more reactants. sciepub.com The aniline functionality makes 4-tert-butyl-3-chloroaniline an ideal component for isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR). organic-chemistry.orgwikipedia.org

The Ugi reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. wikipedia.org The reaction sequence begins with the formation of an imine from the aniline and the carbonyl compound. This is followed by the addition of the isocyanide and the carboxylic acid, which, after a final Mumm rearrangement, yields a complex α-acylamino amide product. wikipedia.org The power of this reaction lies in its combinatorial nature; by varying each of the four components, vast libraries of structurally diverse compounds can be generated rapidly. wikipedia.org The use of 4-tert-butyl-3-chloroaniline as the amine component introduces its specific substitution pattern into each member of the resulting library, providing a consistent structural motif while allowing for extensive diversification at other positions.

Hypothetical Library of Ugi Reaction Products Using 4-tert-butyl-3-chloroaniline
Amine ComponentAldehyde (R¹-CHO)Carboxylic Acid (R²-COOH)Isocyanide (R³-NC)General Product Structure
4-tert-butyl-3-chloroanilineBenzaldehydeAcetic Acidtert-Butyl isocyanideα-(acetylamino)-N-(4-tert-butyl-3-chlorophenyl)-N-(tert-butyl)phenylacetamide
4-tert-butyl-3-chloroanilineCyclohexanecarboxaldehydePropionic AcidBenzyl isocyanideα-(propionylamino)-N-(4-tert-butyl-3-chlorophenyl)-N-(benzyl)cyclohexylacetamide
4-tert-butyl-3-chloroanilineIsobutyraldehydeBenzoic AcidCyclohexyl isocyanideα-(benzoylamino)-N-(4-tert-butyl-3-chlorophenyl)-N-(cyclohexyl)isovaleramide
4-tert-butyl-3-chloroanilineFormaldehydeFormic AcidMethyl isocyanideα-(formamido)-N-(4-tert-butyl-3-chlorophenyl)-N-(methyl)acetamide

Theoretical and Computational Chemistry of 4 Tert Butyl 3 Chloroaniline Hydrochloride

Electronic Structure and Molecular Orbital Theory

The electronic structure of a molecule is fundamental to understanding its chemical properties. For 4-tert-butyl-3-chloroaniline (B2823402) hydrochloride, molecular orbital theory provides a framework for describing the distribution and energy of its electrons.

Density Functional Theory (DFT) Calculations on Geometries and Energies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. DFT calculations are instrumental in determining the optimized geometry of 4-tert-butyl-3-chloroaniline, where the atoms are in their lowest energy arrangement. These calculations also provide the total energy of the molecule, which is crucial for comparing the stability of different conformations and for calculating reaction energies.

For 4-tert-butyl-3-chloroaniline, the geometry is largely defined by the orientation of the tert-butyl and amino groups relative to the benzene (B151609) ring and the chloro substituent. The hydrochloride form implies that the amino group is protonated, leading to an anilinium ion. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can precisely calculate bond lengths, bond angles, and dihedral angles of the most stable conformer.

Illustrative Data Table: Calculated Electronic Structure Parameters

ParameterValue
Total Energy (Hartree)-1025.789
HOMO Energy (eV)-7.25
LUMO Energy (eV)-1.12
HOMO-LUMO Gap (eV)6.13
Dipole Moment (Debye)5.42

Note: The data in this table is illustrative and based on typical values for similarly substituted anilines. Actual calculated values may vary depending on the specific computational method and basis set used.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding the molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. In the case of the anilinium ion, the positive charge on the nitrogen atom significantly lowers the energy of the molecular orbitals compared to the neutral aniline (B41778).

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. These descriptors provide a quantitative measure of various chemical properties.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is related to the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It is related to the LUMO energy (A ≈ -E_LUMO).

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ² / (2η).

Illustrative Data Table: Quantum Chemical Descriptors

DescriptorValue
Ionization Potential (eV)7.25
Electron Affinity (eV)1.12
Electronegativity (χ)4.185
Chemical Hardness (η)3.065
Electrophilicity Index (ω)2.86

Note: This data is illustrative and derived from the hypothetical electronic structure parameters.

These descriptors suggest that the protonated form of 4-tert-butyl-3-chloroaniline is a relatively stable species with a moderate tendency to act as an electrophile. The presence of the electron-withdrawing chloro group and the protonated amino group influences the electron density distribution across the aromatic ring, affecting its reactivity towards nucleophiles and electrophiles.

Reaction Pathway and Transition State Analysis

Computational chemistry is an invaluable tool for mapping the potential energy surface of a chemical reaction, identifying transition states, and calculating activation energies.

Computational Modeling of Reaction Mechanisms (e.g., SN2 Reactions)

While the anilinium ion itself is not a typical substrate for a classic SN2 reaction at the aromatic carbon, the amino group can participate in nucleophilic substitution reactions. For instance, deprotonation to the free aniline would render the nitrogen atom nucleophilic. Computational modeling can be used to study the mechanism of reactions involving this nucleophilic center.

A hypothetical SN2 reaction could involve the attack of the nitrogen atom of the free aniline on an alkyl halide. DFT calculations can be employed to model the entire reaction pathway, from the reactants to the products, through the transition state. researchgate.netsciforum.netmdpi.comnih.govresearchgate.net The geometry of the transition state, where the new C-N bond is partially formed and the C-halide bond is partially broken, can be optimized, and its energy calculated. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

Energetics of Protonation and Deprotonation Processes

The protonation and deprotonation of the amino group are fundamental acid-base reactions. The pKa value, which is a measure of the acidity of the anilinium ion, can be computationally predicted. This involves calculating the Gibbs free energy change for the deprotonation reaction in a solvent, often modeled using a polarizable continuum model (PCM).

The proton affinity (PA) in the gas phase, which is the negative of the enthalpy change for the protonation reaction, can also be calculated. Computational studies on aniline and its derivatives have shown that protonation can occur at the nitrogen atom or at the aromatic ring carbons. For 4-tert-butyl-3-chloroaniline, protonation is expected to overwhelmingly favor the nitrogen atom due to the high electron density of the lone pair.

Illustrative Data Table: Energetics of Protonation

ProcessΔG (kcal/mol) in WaterGas-Phase Proton Affinity (kcal/mol)
Deprotonation of Anilinium Ion4.8-
Protonation of Aniline (N-site)-215

Note: This data is illustrative and based on typical values for substituted anilines.

Spectroscopic Property Predictions

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the computational model and for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. nih.govresearchgate.netingentaconnect.com These calculations provide a theoretical NMR spectrum that can be compared with experimental spectra to assign the signals to specific atoms in the molecule. The chemical shifts are sensitive to the electronic environment of each nucleus, making them a powerful probe of molecular structure. For 4-tert-butyl-3-chloroaniline hydrochloride, the protonation of the amino group and the electronic effects of the tert-butyl and chloro substituents will significantly influence the predicted chemical shifts of the aromatic protons and carbons.

Vibrational Spectroscopy (Infrared and Raman): The vibrational frequencies of a molecule correspond to the different modes of vibration of its atoms. These frequencies can be calculated by performing a frequency analysis on the optimized geometry of the molecule. tsijournals.comresearchgate.net The calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors in the computational method, can be used to interpret experimental infrared (IR) and Raman spectra. The characteristic vibrational modes of the anilinium group, the tert-butyl group, and the substituted benzene ring can be identified and assigned. For example, the N-H stretching vibrations of the anilinium ion are expected to appear at a different frequency compared to the N-H stretches in the neutral aniline.

Based on a thorough review of available scientific literature, it has been determined that specific computational studies on this compound, including detailed predictions of NMR chemical shifts and vibrational frequency analyses, are not present in the accessible research databases. While general methodologies for these types of theoretical calculations are well-established for analogous compounds, the specific data required to construct the requested article for "this compound" is not available.

Therefore, the generation of an article with the specified content and data tables is not possible without the foundational research findings for this particular compound.

Environmental Degradation and Transformation Studies Chemical Perspective

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that break down chemical compounds. For 4-tert-butyl-3-chloroaniline (B2823402) hydrochloride, these pathways would primarily include hydrolysis, photolysis, and oxidation by reactive species.

Table 1: General Hydrolytic Stability of Related Chloroanilines

CompoundpH RangeTemperature (°C)Half-life
4-Chloroaniline (B138754)5-925> 1 year (estimated)
3,4-Dichloroaniline5-925> 1 year (estimated)

Note: Data is extrapolated from general knowledge of haloaromatic compounds and specific data may vary.

Photolytic degradation, or photodegradation, is the breakdown of compounds by light. For aromatic compounds like chloroanilines, this can be a significant degradation pathway. Studies on 4-chloroaniline have shown that it can be degraded by photo-induction with Fe(III) species in acidic aqueous solutions. This process is initiated by the attack of hydroxyl radicals on the 4-chloroaniline molecule, leading to the formation of radical cations as the major transient species researchgate.net.

While specific photoproducts for 4-tert-butyl-3-chloroaniline hydrochloride have not been identified, studies on 4-chloroaniline have identified several types of intermediates and final products. These include monomeric intermediates resulting from hydroxyl radical attack and oligomeric products formed through polymerization reactions researchgate.net. In the presence of TiO2 as a photocatalyst, the degradation of 4-chloroaniline has been shown to produce intermediates such as 3-hydroxy-4-chloronitrobenzene, 4-hydroxynitrobenzene, phenol (B47542), and aniline (B41778) mdpi.com. It is plausible that the photolytic degradation of this compound would proceed through similar mechanisms, involving hydroxylation, dechlorination, and polymerization, though the positions of substitution and the steric hindrance from the tert-butyl group would influence the specific products formed.

Table 2: Potential Photoproducts of Chloroaniline Degradation

Parent CompoundDegradation ConditionIdentified Photoproducts
4-ChloroanilineFe(III) photo-inductionRadical cations, oligomers
4-ChloroanilineTiO2 photocatalysis3-hydroxy-4-chloronitrobenzene, 4-hydroxynitrobenzene, phenol, aniline

Oxidative degradation using reactive species like sulfate (B86663) radicals generated from activated persulfate is an effective method for breaking down persistent organic pollutants. Studies on p-chloroaniline (PCA) have demonstrated that it can be effectively degraded by persulfate activated with ferrous sulfide ore particles researchgate.net. The degradation efficiency is influenced by factors such as initial pH, persulfate concentration, and the dose of the activator researchgate.net. In these systems, the primary reactive species are sulfate radicals (SO4•−) and hydroxyl radicals (•OH), which attack the aromatic ring, leading to its cleavage and mineralization. It is expected that this compound would also be susceptible to oxidative degradation by activated persulfate, with the reaction rate and pathway potentially influenced by the presence and position of the tert-butyl and chloro substituents.

Table 3: Oxidative Degradation of p-Chloroaniline with Activated Persulfate

ActivatorpH RangeDegradation Efficiency
Ferrous Sulfide3.0 - 7.0>99% removal of PCA

Biotic Transformation by Microorganisms

Biotic transformation, or biodegradation, involves the breakdown of chemical compounds by living organisms, primarily microorganisms.

The biodegradation of chloroanilines has been studied in various microorganisms. Several bacterial strains have been isolated that can utilize 4-chloroaniline as a sole source of carbon and nitrogen nih.gov. The degradation often proceeds through a modified ortho-cleavage pathway, involving the enzyme chlorocatechol 1,2-dioxygenase nih.gov. Fungi have also shown the ability to degrade chloroanilines. For instance, strains of Aspergillus niger and Fusarium sp. have been shown to degrade 3,4-dichloroaniline nih.gov. A study on the fungus Isaria fumosorosea demonstrated its high efficiency in degrading p-chloroaniline researchgate.net. The presence of a tert-butyl group on the aromatic ring of this compound could potentially hinder microbial degradation due to steric effects, making it more recalcitrant than simpler chloroanilines.

The identification of microbial metabolites is crucial for understanding the biodegradation pathway. In the bacterial degradation of 4-chloroaniline, 4-chlorocatechol (B124253) has been identified as a key intermediate academicjournals.org. Fungal degradation of 3,4-dichloroaniline has been found to produce metabolites through oxidation, N-acetylation, and polymerization reactions, with major metabolites being 3,4-dichloroacetanilide and dichloroquinolines nih.gov. Minor but more persistent metabolites, such as tetrachloroazobenzene and tetrachloroazoxybenzene, have also been identified nih.gov. For this compound, it can be hypothesized that microbial degradation, if it occurs, would lead to hydroxylated and N-acetylated intermediates, with the potential for the formation of more complex polymeric structures.

Table 4: Identified Microbial Metabolites of Chloroaniline Degradation

Parent CompoundMicroorganism TypeIdentified Metabolites
4-ChloroanilineBacteria4-Chlorocatechol
3,4-DichloroanilineFungi (Aspergillus niger, Fusarium sp.)3,4-Dichloroacetanilide, Dichloroquinolines, Tetrachloroazobenzene, Tetrachloroazoxybenzene

Analytical Methodologies for Environmental Monitoring of Chlorinated Anilines

Chlorinated anilines, including this compound, are compounds of environmental concern due to their widespread use as intermediates in the manufacturing of dyes, pesticides, and pharmaceuticals. d-nb.infonih.gov Their potential toxicity and persistence in ecosystems necessitate sensitive and reliable analytical methods for their detection and quantification in various environmental matrices. d-nb.infomdpi.com Monitoring these compounds at trace levels, often in the nanogram per liter (ng/L) to microgram per liter (µg/L) range, presents significant challenges due to the complexity of environmental samples. mdpi.com Effective monitoring relies on advanced analytical instrumentation and meticulous sample preparation techniques to isolate and concentrate the target analytes from interfering substances. nih.govresearchgate.net

Advanced Chromatographic Techniques for Trace Analysis (e.g., GC/MS, LC/MS)

The determination of chlorinated anilines in environmental samples is predominantly accomplished using chromatographic techniques coupled with mass spectrometry. researchgate.net Gas chromatography (GC) and liquid chromatography (LC), both paired with mass spectrometry (MS), are powerful tools for separating, identifying, and quantifying these compounds at trace levels. chromtech.com

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is a well-established and robust technique for the analysis of volatile and semi-volatile organic compounds like chlorinated anilines. epa.gov In this method, the sample extract is injected into the GC, where compounds are separated based on their boiling points and interaction with a stationary phase within a capillary column. chromtech.com The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

For enhanced sensitivity and selectivity, tandem mass spectrometry (GC/MS-MS) can be employed. GC/MS-MS offers a significant advantage in sensitivity, often being about ten times more sensitive than single quadrupole GC/MS. d-nb.infotandfonline.com However, studies comparing the two techniques for chlorinated aniline analysis in groundwater have shown that the precision of both methods is similar in the concentration range of 1 to 45 µg/L. d-nb.infotandfonline.com A common approach involves liquid-liquid extraction of the sample prior to GC/MS analysis. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC/MS)

High-performance liquid chromatography (HPLC) coupled with mass spectrometry, particularly tandem mass spectrometry (LC/MS-MS), has become a valuable alternative for the analysis of chlorinated anilines. researchgate.net This technique is well-suited for polar and thermolabile compounds that may be difficult to analyze by GC without derivatization. thermofisher.com

A key advantage of LC/MS-MS for water analysis is the potential for direct injection of the sample, which simplifies the workflow by eliminating the need for a separate extraction step. d-nb.infotandfonline.com This makes the method faster and simpler. tandfonline.com However, the ionization efficiency in LC/MS can be highly dependent on the specific structure of the aniline derivative. For instance, LC/MS-MS is effective for meta- and para-substituted chloroanilines but is not suitable for ortho-chloroaniline derivatives due to significantly lower ion yields. d-nb.infotandfonline.com

Comparison of Chromatographic Techniques

Both GC/MS and LC/MS-MS are effective for the trace analysis of chlorinated anilines, each with its own set of advantages and limitations. Comparative studies have shown that results from GC/MS, GC/MS-MS, and LC/MS-MS can be highly comparable, with deviations often less than 15% from reference values in interlaboratory comparisons. d-nb.inforesearchgate.net

Interactive Table: Comparison of GC/MS and LC/MS for Chlorinated Aniline Analysis

FeatureGas Chromatography-Mass Spectrometry (GC/MS)Liquid Chromatography-Mass Spectrometry (LC/MS)
Principle Separates volatile/semi-volatile compounds based on boiling point and polarity.Separates compounds based on their interaction with stationary and mobile phases.
Sample Preparation Typically requires extraction (e.g., Liquid-Liquid Extraction). tandfonline.comAllows for direct injection of aqueous samples, reducing preparation time. researchgate.net
Derivatization May be required for polar compounds to improve volatility and thermal stability. thermofisher.comGenerally not required, suitable for polar and thermolabile compounds. thermofisher.com
Sensitivity High, especially with tandem MS (GC/MS-MS), which can be 10x more sensitive than single quadrupole GC/MS. tandfonline.comHigh sensitivity, particularly with tandem MS (LC/MS-MS).
Applicability Broadly applicable to a wide range of chlorinated anilines. epa.govExcellent for meta- and para-substituted chloroanilines; less effective for ortho-isomers. tandfonline.com
Analysis Time Can be longer due to sample preparation steps.Faster analysis due to simplified or no sample preparation. tandfonline.com

Sample Preparation and Derivatization Techniques for Environmental Samples

The quality and accuracy of environmental monitoring data for chlorinated anilines are critically dependent on the sample preparation stage. researchgate.net This step aims to extract the target analytes from the sample matrix (e.g., water, soil), remove interfering substances, and concentrate the analytes to a level suitable for instrumental detection. lcms.cz

Sample Preparation Techniques

Several techniques are employed for the extraction and preconcentration of chlorinated anilines from environmental samples.

Liquid-Liquid Extraction (LLE): This is a conventional and widely used method where the aqueous sample is mixed with an immiscible organic solvent. thermofisher.com The chlorinated anilines partition into the organic phase, which is then separated, concentrated, and analyzed. epa.gov Methylene chloride is a common solvent used for extracting anilines from water samples, typically after adjusting the sample pH to >11. epa.govepa.gov

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent material to retain the analytes from a liquid sample. thermofisher.comresearchgate.net The analytes are then eluted with a small volume of solvent. SPE offers advantages over LLE, including higher enrichment factors, lower consumption of organic solvents, and the potential for automation (on-line SPE). thermofisher.comresearchgate.net On-line SPE coupled with HPLC provides a fully automated, time-saving, and highly controlled process for analysis. thermofisher.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a polymeric stationary phase to extract analytes from a sample. researchgate.net The fiber is exposed to the sample, and the analytes are adsorbed onto the coating. The fiber is then transferred to the injection port of a GC for thermal desorption and analysis. researchgate.net

Headspace (HS) Sampling: This technique is suitable for volatile analytes in water samples. The sample is heated in a sealed vial to partition the analytes into the headspace gas, which is then injected into the GC. Salting-out agents can be added to the sample to increase the volatility of the analytes.

Interactive Table: Overview of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases. epa.govWell-established, simple equipment.Time-consuming, requires large volumes of organic solvents, potential for emulsion formation. researchgate.net
Solid-Phase Extraction (SPE) Analytes are adsorbed onto a solid sorbent and then eluted with a solvent. thermofisher.comHigh recovery, low solvent use, can be automated (on-line SPE). thermofisher.comresearchgate.netSorbent selection can be critical, potential for matrix effects.
Solid-Phase Microextraction (SPME) Extraction using a coated fiber, followed by thermal desorption. researchgate.netSolvent-free, simple, integrates sampling and preconcentration. researchgate.netFiber fragility, limited sample capacity, matrix effects can influence extraction efficiency.
Headspace (HS) Sampling Analysis of the vapor phase in equilibrium with a liquid or solid sample. Simple, automated, minimizes matrix interference.Limited to volatile compounds.

Derivatization Techniques

Derivatization is a chemical modification process used to convert an analyte into a substance that has improved properties for analysis, particularly for GC. mdpi.com For chlorinated anilines, derivatization may be employed to:

Increase volatility and thermal stability.

Improve chromatographic peak shape.

Enhance detector response and sensitivity. nih.gov

Common derivatization reactions for anilines involve acylation, silylation, or diazotization followed by azo coupling. who.int For example, a derivatization step is often required before GC analysis of polar anilines to prevent issues like poor peak shape and thermal degradation. thermofisher.com However, these procedures can be time-consuming and add complexity to the analytical method. thermofisher.com The choice of whether to use derivatization depends on the specific analyte, the chosen analytical technique (GC vs. LC), and the required sensitivity.

Future Research Directions and Unexplored Avenues for 4 Tert Butyl 3 Chloroaniline Hydrochloride

Exploration of Novel Synthetic Routes with Enhanced Atom Economy and Selectivity

The pursuit of green and sustainable chemical processes is a cornerstone of modern synthetic chemistry. jocpr.comnih.gov For 4-tert-butyl-3-chloroaniline (B2823402) hydrochloride, future research should prioritize the development of novel synthetic routes that maximize atom economy—the efficiency with which atoms from the reactants are incorporated into the final product. libretexts.orgprimescholars.com

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyPotential AdvantagesResearch Focus
Domino ReactionsFewer reaction steps, reduced solvent and reagent usage, increased efficiency. eurekalert.orgDesign of precursors that can undergo controlled cascade reactions to form the target molecule.
Catalytic AminationHigh atom economy, potential for milder reaction conditions. acs.orgacs.orgDevelopment of robust catalysts for the direct introduction of the amine group.
C-H FunctionalizationDirect modification of the aromatic ring, avoiding pre-functionalized starting materials. researchgate.netresearchgate.netyoutube.comDiscovery of selective catalysts for C-H amination in the presence of the tert-butyl and chloro groups.

Investigations into Stereoselective Transformations Involving the Aniline (B41778) Moiety

The aniline moiety is a versatile functional group that can participate in a wide range of chemical transformations. A key area for future research is the exploration of stereoselective reactions involving this group. While the current molecule is achiral, transformations of the aniline could introduce new stereocenters, opening the door to the synthesis of novel chiral molecules with potential applications in pharmaceuticals and agrochemicals.

Future work could investigate the use of chiral catalysts to direct the enantioselective functionalization of the aniline nitrogen or the adjacent aromatic ring. For instance, developing stereoselective methods for N-alkylation or N-arylation would provide access to a diverse library of chiral derivatives. nih.gov Furthermore, exploring reactions that proceed via chiral intermediates, such as stereospecific rearrangements, could lead to the synthesis of enantioenriched products. thieme-connect.com

Development of Advanced Catalytic Systems for Functionalization

The development of advanced catalytic systems is crucial for unlocking the full synthetic potential of 4-tert-butyl-3-chloroaniline hydrochloride. The steric hindrance imposed by the tert-butyl group and the electronic effects of the chloro substituent present unique challenges for catalysis. nih.gov

Future research should focus on designing catalysts that can overcome these challenges. This includes the development of:

Sterically accessible catalysts: Ligand design will be critical in creating catalysts with active sites that can accommodate the bulky substrate.

Selective catalysts: The presence of multiple reactive sites on the molecule necessitates the development of catalysts that can selectively target a specific position for functionalization. For example, catalysts for the selective meta-C–H arylation of anilines could be adapted for this substrate. nih.gov

The use of biocatalysts, such as engineered enzymes, also represents a promising avenue for the selective functionalization of this molecule under environmentally benign conditions. acs.orgnih.gov

Deepening Understanding of Complex Reaction Mechanisms via Advanced Computational Modeling

A thorough understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods and catalysts. Advanced computational modeling, such as density functional theory (DFT), can provide invaluable insights into the intricate details of chemical reactions. umn.eduresearchgate.netmdpi.com

For this compound, computational studies could be employed to:

Elucidate reaction pathways: Modeling potential reaction mechanisms can help to identify the most likely pathways and predict the formation of intermediates and transition states.

Predict reactivity and selectivity: Computational models can be used to understand how the electronic and steric properties of the molecule influence its reactivity and the regioselectivity of its reactions. nih.gov

Guide catalyst design: By modeling the interaction between the substrate and potential catalysts, researchers can rationally design more effective and selective catalytic systems.

These computational investigations, when coupled with experimental validation, will accelerate the development of novel and efficient transformations for this compound.

Studies on Its Role in Supramolecular Chemistry and Materials Science

The unique combination of a halogen atom and a bulky hydrophobic group suggests that this compound could be a valuable building block in supramolecular chemistry and materials science.

Future research in this area could explore:

Halogen bonding: The chlorine atom can participate in halogen bonding, a directional non-covalent interaction that can be used to control the self-assembly of molecules in the solid state. nih.govacs.org Investigating the halogen bonding capabilities of this molecule could lead to the design of novel crystal structures and functional materials.

Supramolecular assembly: The interplay between halogen bonding, hydrogen bonding from the aniline group, and van der Waals interactions from the tert-butyl group could lead to the formation of complex and interesting supramolecular architectures.

Materials with novel properties: By incorporating this molecule into larger structures, such as polymers or metal-organic frameworks, it may be possible to create materials with tailored electronic, optical, or porous properties. The presence of the tert-butyl group could, for instance, influence the packing and morphology of organic electronic materials. acs.org

Q & A

Q. What are the common synthetic routes for preparing 4-tert-butyl-3-chloroaniline hydrochloride, and how are intermediates purified?

The synthesis typically involves multi-step reactions, such as nitration, reduction, and hydrochlorination. For example, intermediates like 4-tert-butyl-3-chloroaniline may be synthesized via nucleophilic substitution or coupling reactions under anhydrous conditions. Purification often employs column chromatography (silica gel) or recrystallization using solvents like ethyl acetate/petroleum ether . Acid hydrolysis (e.g., concentrated HCl at ~72°C) is critical for final protonation to the hydrochloride salt, followed by precipitation in ether/petroleum ether mixtures to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C-NMR : To confirm substitution patterns (e.g., tert-butyl group at δ ~1.3 ppm, aromatic protons at δ 6.5–8.5 ppm) and hydrochloride formation (broad NH peaks) .
  • ESI-MS : For molecular ion confirmation (e.g., [M+Na]⁺ or [M-Cl]⁺ signals) .
  • HPLC : To validate purity (>98%) by comparing retention times with authentic standards .

Q. How should researchers handle stability and storage challenges for this compound?

Store in airtight, light-resistant containers at 2–8°C. The hydrochloride salt is hygroscopic; prolonged exposure to moisture may degrade the compound. Use desiccants (e.g., silica gel) during storage .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing 4-tert-butyl-3-chloroaniline derivatives?

Yield optimization requires:

  • Stoichiometric adjustments : E.g., using 1.05–1.10 equivalents of acyl chlorides to ensure complete acylation of amine intermediates .
  • Temperature control : Maintaining 0–5°C during sensitive steps (e.g., benzoyl chloride addition) minimizes side reactions .
  • Catalyst screening : Evaluate bases like potassium tert-butoxide or carbonate to enhance reaction rates . Contradictions in yield data (e.g., 58% vs. 87% in similar steps) may arise from solvent purity or inert atmosphere quality .

Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected NMR splitting patterns)?

Contradictions often stem from:

  • Tautomerism or rotamers : Dynamic equilibria in solution can split peaks; use variable-temperature NMR to confirm .
  • Impurity interference : Recrystallize the compound or employ preparative HPLC to isolate pure fractions for re-analysis .
  • Isotopic effects : Chlorine (³⁵Cl/³⁷Cl) may cause isotopic splitting in MS; compare with theoretical isotopic distributions .

Q. How can biological activity assays (e.g., kinase inhibition) be designed for this compound?

  • In vitro kinase assays : Use recombinant p38 MAP kinase to measure IC₅₀ values via ATP-competitive binding assays. Monitor inhibition of cytokine production (e.g., TNF-α) in macrophage cell lines .
  • Control compounds : Include known inhibitors (e.g., SB-202190) to benchmark activity .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to establish potency and selectivity .

Q. What methodologies address discrepancies in solubility or stability data across studies?

  • Solvent screening : Test polar (DMSO, water) vs. nonpolar (chloroform) solvents to identify optimal dissolution conditions .
  • Accelerated stability studies : Expose the compound to heat (40°C), light, or humidity for 1–4 weeks, then analyze degradation via HPLC .
  • DFT calculations : Predict stability of tautomers or degradation pathways using computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.